molecular formula C21H24N6O3 B11428919 5-amino-1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11428919
M. Wt: 408.5 g/mol
InChI Key: LLUZRORNGNSMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-AMINO-1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the amino group and the ethoxyphenylcarbamoyl moiety. Common reagents used in these reactions include hydrazine, ethyl chloroformate, and phenethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-AMINO-1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-AMINO-1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-AMINO-1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • 5-AMINO-1-{[(2-HYDROXYPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Uniqueness

Compared to similar compounds, 5-AMINO-1-{[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-PHENYLETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE exhibits unique properties due to the presence of the ethoxy group, which may influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H24N6O3

Molecular Weight

408.5 g/mol

IUPAC Name

5-amino-1-[2-(2-ethoxyanilino)-2-oxoethyl]-N-(2-phenylethyl)triazole-4-carboxamide

InChI

InChI=1S/C21H24N6O3/c1-2-30-17-11-7-6-10-16(17)24-18(28)14-27-20(22)19(25-26-27)21(29)23-13-12-15-8-4-3-5-9-15/h3-11H,2,12-14,22H2,1H3,(H,23,29)(H,24,28)

InChI Key

LLUZRORNGNSMOA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.